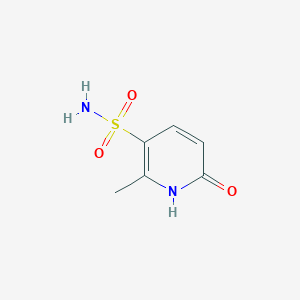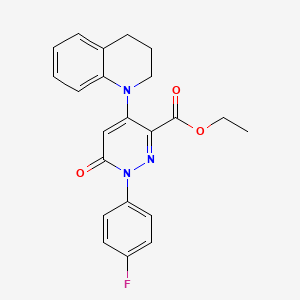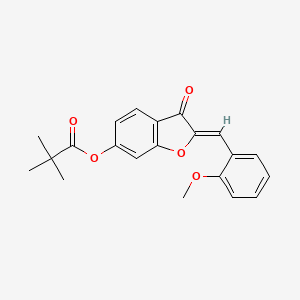
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Pivaloyloxymethyl (POM) derivative of Moracin M, which is a natural compound found in the leaves of Morus alba L. (white mulberry).
Scientific Research Applications
Synthesis and Characterization Techniques
- Chemodivergent Annulations : Research demonstrates chemodivergent and redox-neutral annulations facilitated by Rh(III)-catalyzed C-H activation involving sulfoxonium ylides, acting as carbene precursors. This method, promoting cyclizations under acid-controlled conditions, highlights advanced synthetic routes potentially applicable to complex organic compounds (Xu et al., 2018).
Potential Biological Activities
- Antibacterial and Cytotoxic Activities : N-heterocyclic carbene-silver complexes, including p-methoxybenzyl-substituted variants, have been synthesized and evaluated for antibacterial and cytotoxic properties. These complexes show significant activity against Gram-negative and Gram-positive bacteria, and preliminary cytotoxicity testing suggests potential for medical applications (Patil et al., 2010).
Material Science and Photodynamic Therapy
- Photophysical and Photochemical Properties : The synthesis of new zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups showcases the exploration of materials for photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, indicating their utility in Type II mechanisms for cancer treatment (Pişkin et al., 2020).
Synthetic Methodologies
- Lewis Acid Catalyzed Vinylogous Condensation : Innovative synthetic methods involve the use of Lewis acids for vinylogous condensation under solvent-free conditions, demonstrating versatile carbon-carbon bond formation techniques that could be relevant for synthesizing structurally complex molecules (Bhattacharjya et al., 2006).
Protective Groups in Organic Synthesis
- 4-Pivaloylaminobenzyl Ether : The development of new protective groups, such as the 4-pivaloylaminobenzyl (PAB) group for hydroxyl functions, illustrates advancements in synthetic organic chemistry that enhance the selectivity and efficiency of compound synthesis (Fukase et al., 1991).
properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)25-14-9-10-15-17(12-14)26-18(19(15)22)11-13-7-5-6-8-16(13)24-4/h5-12H,1-4H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRTFFCUVSNK-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)
![ethyl 2-{(E)-1-[4-(2-pyrimidinyloxy)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2959327.png)

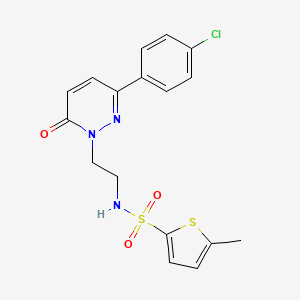

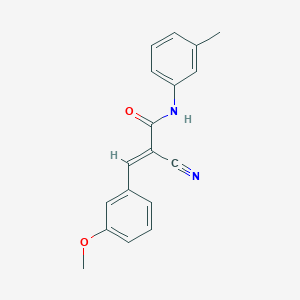
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2959336.png)

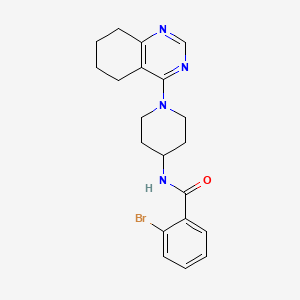
![N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide](/img/structure/B2959340.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2959341.png)
